Methyl 3-bromoisoxazole-5-carboxylate

Descripción general

Descripción

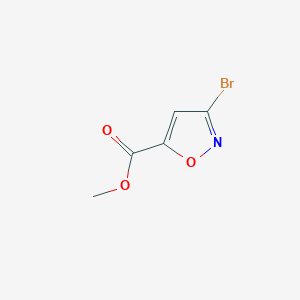

Methyl 3-bromoisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1,2-oxazole with methanol in the presence of a catalyst. The reaction conditions often involve refluxing methanol for several hours to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted isoxazoles.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, leading to different functionalized isoxazoles.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-bromoisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, facilitates the development of novel compounds.

Common Reactions:

- Substitution Reactions: The bromine atom can be replaced with nucleophiles like amines or thiols under basic conditions.

- Oxidation Reactions: It can be oxidized using agents like potassium permanganate.

- Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to modify functional groups.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Substitution | Amines, thiols | Substituted isoxazoles |

| Oxidation | Potassium permanganate | Functionalized isoxazoles |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Case Study Insights:

- Antimicrobial Activity: In vitro studies have shown that derivatives of this compound exhibit significant activity against Gram-positive bacteria.

- Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in specific cancer cell lines, warranting further investigation into its therapeutic potential.

Medicine

The compound is being explored for its potential as a therapeutic agent. Its unique chemical structure allows for modifications that could enhance its bioactivity and reduce toxicity.

Research Focus:

- Investigating structure-activity relationships (SAR) to optimize efficacy.

- Evaluating pharmacokinetics and safety profiles in preclinical models.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts. Its functionalization capabilities make it suitable for creating specialized polymers and chemical catalysts.

Mecanismo De Acción

The mechanism of action of methyl 3-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- Methyl 5-phenylisoxazole-3-carboxylate

- 3-Bromo-5-(methoxycarbonyl)isoxazole

- Methyl 3-bromo-1,2-oxazole-5-carboxylate

Uniqueness: Methyl 3-bromoisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 3-bromoisoxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered ring structure containing nitrogen and oxygen. Its synthesis typically involves cyclization reactions, often employing methods such as refluxing with methanol in the presence of a catalyst. This compound serves as a building block for more complex molecules and has applications in various scientific fields, including biology and medicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a dose-dependent response in inhibiting bacterial growth. The compound's mechanism of action involves binding to specific bacterial enzymes, thereby disrupting essential metabolic processes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study: Breast Cancer Cell Line

In a recent study, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, it has been shown to inhibit specific phosphatases that play a role in cellular signaling pathways related to cancer progression and microbial resistance .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the isoxazole ring have led to derivatives with improved potency against both bacterial infections and cancer cell lines. For example, substitution with different functional groups has been shown to increase selectivity and reduce toxicity .

Table 2: Structure-Activity Relationship (SAR) Data

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 3-bromoisoxazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination of precursor isoxazole derivatives. For example, chlorination using phosphorus pentachloride (PCl₅) or bromine substitution under alkaline conditions (e.g., NaHCO₃) can introduce the bromine moiety . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from oxidizing agents. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What spectroscopic techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₆H₅BrNO₃: 232.9402) . ¹H/¹³C NMR confirms substitution patterns: the bromine atom at C3 deshields adjacent protons (δ 7.2–7.5 ppm for aromatic protons), while the ester carbonyl appears at ~165–170 ppm in ¹³C NMR . IR spectroscopy detects ester C=O stretches (~1740 cm⁻¹) .

Q. What are the key steps in crystallizing this compound for structural analysis?

- Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) yields single crystals suitable for X-ray diffraction. Pre-saturation of the solution at 4°C enhances crystal nucleation. Data collection at 150 K using Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Deposit final crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for public access .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX software refines atomic coordinates and thermal parameters using high-resolution data (R-factor < 5%). Hydrogen bonding patterns (e.g., C–H···O interactions) are analyzed via Mercury or OLEX2 to confirm packing motifs. For disordered bromine atoms, split-site refinement and restraints improve model accuracy .

Q. What strategies address contradictory NMR and mass spectrometry data during characterization?

- Methodological Answer : Contradictions between NMR (e.g., unexpected splitting) and MS (e.g., fragment ions) may arise from isotopic impurities or tautomerism. Use deuterated solvents (CDCl₃) to eliminate solvent artifacts. For MS, compare experimental isotopic patterns with theoretical simulations (e.g., mzCloud) to identify adducts or degradation products .

Q. How do intermolecular hydrogen bonding patterns influence the reactivity and stability of this compound in solid-state reactions?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. These interactions reduce molecular mobility, slowing solid-state degradation. Reactivity in co-crystallization experiments can be predicted by analyzing donor/acceptor sites in Hirshfeld surfaces .

Q. What computational methods complement experimental data in predicting electronic properties?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in understanding bromine’s electronic effects on reactivity .

Propiedades

IUPAC Name |

methyl 3-bromo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZOJAAMBSHBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677535 | |

| Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272773-11-2 | |

| Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.